2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide
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Overview
Description
2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide is an organic compound with the molecular formula C21H18N2O2 and a molecular weight of 330.37982 g/mol It is characterized by the presence of a benzamide group and a benzyloxyphenyl group connected through a methylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and 2-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide: Similar structure but with the benzyloxy group at a different position.
E-phenyl methylidene amino ethanol: Contains a similar methylideneamino linkage but with different substituents.
Uniqueness
2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N2O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O2/c22-21(24)19-11-4-5-12-20(19)23-14-17-9-6-10-18(13-17)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H2,22,24) |
InChI Key |
DHJHNUACZWMSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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